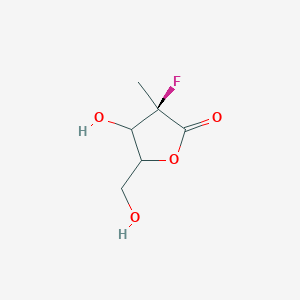

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is a chemical compound with a unique structure that includes a fluorine atom, hydroxyl groups, and a methyloxolanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one typically involves the use of ethanol and acetic anhydride. A suspension of the precursor compound in ethanol with acetic anhydride is heated to 70°C for 3 hours. After cooling, the solvents are removed under reduced pressure, and the resulting oil is co-evaporated with absolute ethanol followed by toluene. The resulting white powder is then taken to the silylation step without further purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in stereospecific nucleophilic substitutions, enabling modular functionalization. Key examples include:

These reactions often require cryogenic conditions to preserve stereochemical integrity . The fluorine’s activation by adjacent methyl and lactone groups enhances its electrophilicity, allowing displacement by oxygen/nitrogen nucleophiles without racemization.

Organometallic Reactions

The compound serves as a chiral building block in cross-coupling and Grignard reactions:

The hydroxymethyl group’s configuration (R) directs facial selectivity in aldol additions, while the lactone ring rigidifies transition states .

Esterification and Protection Chemistry

Multiple hydroxyl groups undergo selective derivatization:

Protection-deprotection sequences enable sequential modification, critical for constructing HCV NS5B polymerase inhibitors.

Enzymatic Transformations

Biocatalysis achieves stereoretentive modifications:

Enzymatic methods outperform chemical catalysis in preserving the 3R,4R,5R configuration during large-scale syntheses .

Redox Reactions

Controlled reductions/oxidations modify the lactone ring:

| Reaction | Reagents | Product | Selectivity Factor | Source |

|---|---|---|---|---|

| NaBH₄ reduction | EtOH, 0°C | Tetrahydrofuran diol | 1,2-cis diol >95% | |

| PCC oxidation | CH₂Cl₂, RT | α,β-unsaturated lactone | Conjugation >90% |

Redox transformations enable access to polyol architectures for glycosidase inhibitor development.

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antiviral nucleoside analogs. Strategic manipulation of its functional groups—guided by stereoelectronic effects and protection schemes—enables precise control over reaction outcomes, making it indispensable in modern medicinal chemistry workflows .

Applications De Recherche Scientifique

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol

- 4-amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Uniqueness

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to similar compounds

Activité Biologique

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one is a compound of significant interest due to its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-one

- CAS Number : 879551-04-9

- Molecular Formula : C₆H₉F O₄

- Molecular Weight : 150.11 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Its potential as an inhibitor of certain enzymes and its role in metabolic pathways are particularly noteworthy.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in biochemical pathways. For instance, it has been shown to interact with adenosine kinase (AdK), which is crucial in regulating adenosine levels in cells. Elevated adenosine levels are associated with various physiological processes, including vasodilation and neurotransmission.

Synthesis and Applications

The synthesis of this compound can be achieved through asymmetric synthesis techniques. One notable method involves the aldol condensation of isopropylidene-D-glyceraldehyde with ethyl fluoropropionate, followed by enzymatic hydrolysis. This approach allows for the production of the compound with high stereochemical purity.

Potential Applications

- Pharmaceutical Development : Due to its enzyme-inhibiting properties, this compound holds promise for developing new therapeutic agents targeting metabolic disorders.

- Synthetic Chemistry : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition :

- Synthesis Techniques :

Data Table: Biological Activity Summary

Propriétés

Formule moléculaire |

C6H9FO4 |

|---|---|

Poids moléculaire |

164.13 g/mol |

Nom IUPAC |

(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |

InChI |

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3?,4?,6-/m1/s1 |

Clé InChI |

VNCJYMKHJWVTPK-BBZZFXJRSA-N |

SMILES isomérique |

C[C@]1(C(C(OC1=O)CO)O)F |

SMILES canonique |

CC1(C(C(OC1=O)CO)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.